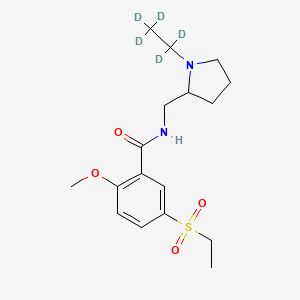
Sultopride-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sultopride-d5 is a biochemical used for proteomics research . It is a derivative of Sultopride, an atypical antipsychotic of the benzamide chemical class . Sultopride is used in Europe, Japan, and Hong Kong for the treatment of schizophrenia .
Molecular Structure Analysis
The molecular formula of this compound is C17H21D5N2O4S, and it has a molecular weight of 359.50 . This indicates that it is a relatively complex molecule with multiple functional groups.Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique du « Sultopride-d5 », mais malheureusement, les détails spécifiques pour six à huit applications uniques ne sont pas facilement disponibles dans les résultats de la recherche. This compound est une forme isotopique du Sultopride, connu pour être un antagoniste sélectif du récepteur de la dopamine D2 . Cela suggère son utilisation potentielle dans la recherche pharmacologique et biochimique liée aux voies de la dopamine.
Mécanisme D'action
Target of Action
Sultopride-d5 primarily targets the D2 and D3 dopamine receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The D2 and D3 dopamine receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and reward.
Mode of Action
This compound acts as a selective antagonist of the D2 and D3 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This interaction results in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking the D2 and D3 dopamine receptors, this compound inhibits the effects of dopamine, a key neurotransmitter in this pathway. This can lead to downstream effects on various physiological functions regulated by dopamine, including mood, reward, and motor control .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic effects
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in dopaminergic neurotransmission. By blocking the D2 and D3 dopamine receptors, this compound can alter neuronal activity and neurotransmission in regions of the brain where these receptors are expressed . This can lead to changes in various physiological functions regulated by dopamine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like this compound . For instance, factors such as light, temperature, and pollution could potentially alter the drug’s pharmacokinetics and pharmacodynamics . Stress levels, social interactions, and diet can also modify the body’s response to the drug . Understanding these environmental influences is crucial for optimizing drug therapy and managing potential drug interactions.
Analyse Biochimique
Biochemical Properties
Sultopride-d5 interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds are substituted benzamides and present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
This compound, as an antagonist of the D2-like dopamine receptors, can influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective D2 and D3 receptor antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the body, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is a substrate of organic cation transporters from the SLC22 family . These transporters may play an important role in the distribution of this compound, including its ability to penetrate the blood-brain barrier .
Subcellular Localization
It is known that the localization of a compound within a cell can have significant effects on its activity or function
Propriétés
IUPAC Name |
5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
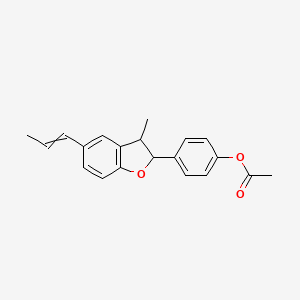
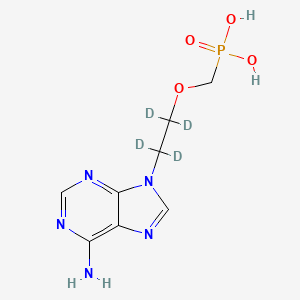

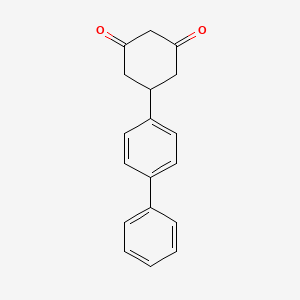
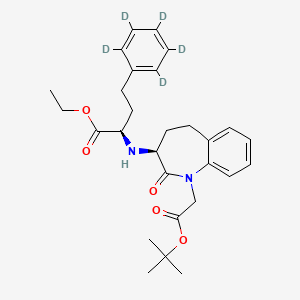
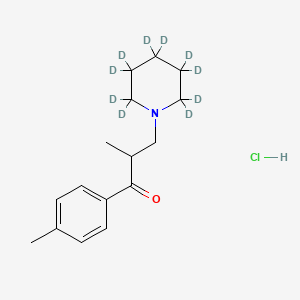


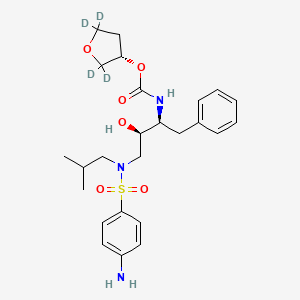

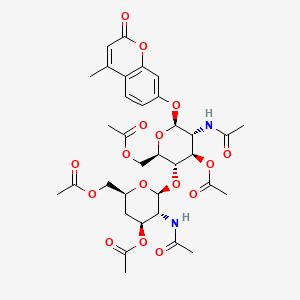
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)


